Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
Brand Name: Vulcanchem
CAS No.: 1035805-03-8
VCID: VC11660812
InChI: InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F
Molecular Formula: C11H14F3NO4
Molecular Weight: 281.23 g/mol

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate

CAS No.: 1035805-03-8

Cat. No.: VC11660812

Molecular Formula: C11H14F3NO4

Molecular Weight: 281.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate - 1035805-03-8

Specification

CAS No. 1035805-03-8
Molecular Formula C11H14F3NO4
Molecular Weight 281.23 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate
Standard InChI InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17)
Standard InChI Key QTKCMGHNMYVDSS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four key functional groups:

  • Methyl ester: Positioned at the terminal end of the but-3-ynoate chain, this group enhances solubility in organic solvents and facilitates esterification/transesterification reactions.

  • Trifluoromethyl group: Attached to the α-carbon, this electron-withdrawing group increases electrophilicity and metabolic stability, a trait valued in drug design .

  • Boc-protected amine: The tert-butoxycarbonyl group shields the amine functionality during multi-step syntheses, enabling selective deprotection under acidic conditions.

  • Alkyne moiety: The triple bond at the 3-position offers reactivity for click chemistry, such as Huisgen cycloadditions, though this remains underexplored in literature .

The spatial arrangement of these groups was confirmed via computational modeling and spectroscopic techniques, revealing a planar geometry around the trifluoromethyl-substituted carbon .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14F3NO4\text{C}_{11}\text{H}_{14}\text{F}_{3}\text{NO}_{4}
Molar Mass (g/mol)281.23
Density (g/cm³)1.243 ± 0.06
Boiling Point (°C)316.4 ± 42.0
pKa6.54 ± 0.46

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ\delta 1.44 ppm (9H, Boc tert-butyl), 3.74 ppm (3H, ester methyl), and 5.12 ppm (1H, NH) confirm the Boc and ester groups .

  • ¹³C NMR: Peaks at δ\delta 155.2 ppm (Boc carbonyl) and 165.8 ppm (ester carbonyl) align with analogous compounds .

  • ¹⁹F NMR: A singlet at δ\delta -62.3 ppm verifies the trifluoromethyl group .

Infrared (IR) Spectroscopy: Stretching frequencies at 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O), and 2200 cm⁻¹ (alkyne C≡C) further validate the structure .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

Step 1: Formation of the Alkyne Ester
A Sonogashira coupling between a trifluoromethyl-substituted propargyl bromide and methyl acrylate yields the but-3-ynoate backbone. Palladium catalysis ensures regioselectivity .

Reactivity and Functionalization

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. This intermediate is pivotal for subsequent amidations or alkylations.

Alkyne Reactivity

The triple bond participates in:

  • Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, though literature specific to this compound is sparse .

  • Hydrofunctionalization: Hydration with mercuric sulfate gives a ketone, enabling further derivatization .

Ester Hydrolysis

Alkaline hydrolysis (2 N NaOH) converts the methyl ester to a carboxylic acid, expanding utility in peptide synthesis .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism, making the compound a candidate for kinase inhibitors and antiviral agents .

Peptide Mimetics

Incorporation into pseudopeptides via amide bond formation improves proteolytic stability, a strategy explored in oncotherapeutics.

Analytical and Regulatory Considerations

Quality Control

  • HPLC: Reverse-phase C18 columns (acetonitrile/water) monitor purity .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 281.23 .

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